molecular formula C19H18N6O2S B2611665 N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 903264-42-6

N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2611665
M. Wt: 394.45
InChI Key: BOELFYZQBDIYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Assessment

Compounds incorporating heterocyclic moieties, such as thiadiazole, have been synthesized and evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of heterocyclic compounds in developing new insecticides (Fadda et al., 2017).

Amplifiers of Phleomycin

Research into s-Triazolo[4,3-a]pyridines and related compounds has shown that they can function as amplifiers of phleomycin, a chemotherapeutic agent, against E. coli, suggesting potential applications in enhancing antibiotic efficacy (Brown et al., 1978).

Anomalous Cyclization Studies

Studies on the structural modification of pyrimidin-2-yl hydrazones have led to the discovery of anomalous cyclization pathways, yielding [1,2,4]triazolo[1,5-a]pyrimidine derivatives. Such research underlines the significance of exploring chemical reactions for novel therapeutic agents (Erkin & Krutikov, 2007).

Synthesis and Bioactivity of Heterocyclic Systems

The synthesis of s-Triazolo[3,4-b][1,3,4]thiadiazoles and related compounds has been explored for their antibacterial, antifungal, and antitubercular activities. This indicates the broader potential of heterocyclic compounds in medical applications, particularly as antimicrobial agents (Shiradkar & Kale, 2006).

Enaminone-Based Heterocycles

Research into enaminones incorporating dibromobenzofuran moieties has led to the creation of novel azines and azolotriazines. These compounds have been synthesized as potential therapeutic agents, showcasing the versatility of heterocyclic chemistry in drug development (Sanad & Mekky, 2018).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-13-4-6-14(7-5-13)10-25-18-17(23-24-25)19(22-12-21-18)28-11-16(26)20-9-15-3-2-8-27-15/h2-8,12H,9-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOELFYZQBDIYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CO4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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